molecular formula C11H10N2O4 B11770662 Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate CAS No. 540750-98-9

Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate

Cat. No.: B11770662
CAS No.: 540750-98-9
M. Wt: 234.21 g/mol
InChI Key: KDNWMWIWDMGWOQ-UHFFFAOYSA-N
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Description

Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate (CAS 540750-98-9) is a high-purity benzoisoxazole derivative supplied for advanced chemical and pharmaceutical research. This compound features a methyl ester and an acetamido group on the benz-isoxazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, and its derivatives are extensively investigated for their significant therapeutic potential . Researchers value this scaffold for its presence in compounds with demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Ester-functionalized isoxazole analogues, in particular, have shown promising activity against bacterial strains such as Escherichia coli and Staphylococcus aureus , as well as antifungal activity . The compound serves as a key synthetic intermediate for further exploration of these activities and for the development of new bioactive molecules . Modern synthetic approaches for such derivatives include eco-friendly methods like ultrasound-assisted synthesis, which can offer enhanced efficiency and reduced reaction times . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

540750-98-9

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 6-acetamido-1,2-benzoxazole-3-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-6(14)12-7-3-4-8-9(5-7)17-13-10(8)11(15)16-2/h3-5H,1-2H3,(H,12,14)

InChI Key

KDNWMWIWDMGWOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=NO2)C(=O)OC

Origin of Product

United States

Preparation Methods

Method 1: Acetylation of Methyl 6-Aminobenzo[d]isoxazole-3-Carboxylate

This two-step approach leverages commercially available methyl 6-aminobenzo[d]isoxazole-3-carboxylate (PubChem CID: 83818117) as the starting material.

Reaction Scheme and Conditions

The amine undergoes acetylation using acetic anhydride in dichloromethane (DCM) with triethylamine as a base (Scheme 1):

Typical Procedure :

  • Dissolve methyl 6-aminobenzo[d]isoxazole-3-carboxylate (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.5 eq) and acetic anhydride (1.2 eq) at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate, 7:3).

Yield : 78–85% .

Optimization Insights

  • Solvent Choice : DCM outperforms THF due to better solubility of intermediates .

  • Base Selection : Triethylamine yields higher purity compared to pyridine, which often requires longer reaction times .

  • Temperature : Reactions conducted at 0°C minimize diacetylation byproducts .

Table 1 : Effect of Reaction Parameters on Acetylation Efficiency

ParameterOptimal ConditionYield (%)Purity (%)
SolventDCM8598
BaseTriethylamine8297
Temperature0°C → RT7895

Method 2: Cyclization of o-Acetamido-Substituted Precursors

This route constructs the benzo[d]isoxazole core from o-acetamido aryloximes, enabling precise control over substitution patterns .

Reaction Mechanism

Base-induced cyclization of o-acetamido aryloxime A forms the isoxazole ring via intramolecular O–N bond formation (Scheme 2) :

Procedure :

  • Prepare o-acetamido aryloxime by treating 2-hydroxy-5-acetamidobenzaldehyde with hydroxylamine.

  • Cyclize under K₂CO₃ (2.0 eq) in DMF at 80°C for 6 hours.

  • Esterify the intermediate carboxylic acid with methanol/H₂SO₄.

Yield : 65–72% .

Challenges and Solutions

  • Regioselectivity : Competing formation of 1,2-benzoxazoles is suppressed using bulky bases like K₂CO₃ .

  • Esterification Efficiency : Direct esterification of the cyclized acid requires H₂SO₄ catalysis to achieve >90% conversion .

Method 3: Nitration and Subsequent Functionalization

A multi-step synthesis starting from unsubstituted benzo[d]isoxazole-3-carboxylate introduces the acetamido group via nitration, reduction, and acetylation .

Stepwise Synthesis

  • Nitration : Treat methyl benzo[d]isoxazole-3-carboxylate with HNO₃/H₂SO₄ at 0°C to afford the 6-nitro derivative .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine (yield: 88%) .

  • Acetylation : As described in Method 1.

Overall Yield : 62% (three steps) .

Comparative Advantages

  • Scalability : Nitration is amenable to industrial-scale production .

  • Flexibility : The nitro intermediate allows access to diverse 6-substituted analogs .

Analytical Characterization

1H NMR (500 MHz, CDCl₃) :

  • δ 2.15 (s, 3H, CH₃CO), 3.92 (s, 3H, COOCH₃), 6.85 (d, J = 8.5 Hz, 1H, ArH), 7.45 (dd, J = 8.5, 2.0 Hz, 1H, ArH), 8.20 (s, 1H, NH) .

IR (KBr) :

  • 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O acetamide), 1540 cm⁻¹ (C=N isoxazole) .

MS (FAB) :

  • m/z 251 [M+H]⁺, 234 [M–NH₂COCH₃]⁺ .

Comparative Analysis of Synthesis Methods

Table 2 : Method Comparison

MetricMethod 1Method 2Method 3
Steps233
Overall Yield (%)857262
Purity (%)989590
ScalabilityHighModerateHigh

Method 1 is preferred for small-scale synthesis, while Method 3 suits bulk production despite lower yields .

Applications and Derivatives

  • Anticancer Agents : The acetamido group enhances binding to HDAC enzymes .

  • Polymer Precursors : Copolymerization with acrylates yields photoluminescent materials .

Chemical Reactions Analysis

Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate is a compound of interest in various scientific research applications, particularly in medicinal chemistry and drug development. This article provides a detailed overview of its applications, including biological activities, synthesis methods, and potential therapeutic uses, supported by case studies and data tables.

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives, including this compound, as anticancer agents. These compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

  • Mechanism of Action : Isoxazole derivatives can inhibit HDACs, leading to the reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells. For instance, compounds targeting HDACs exhibited IC50_{50} values ranging from 8.75 µM to 14.7 µM against various breast cancer cell lines (MCF-7) .
  • Case Study : A study involving the synthesis of new isoxazole-based compounds demonstrated significant anticancer activity against lung cancer cells (A549), with some derivatives showing excellent inhibitory effects comparable to standard chemotherapeutics like doxorubicin .

Electrochemical Properties

The electrochemical behavior of this compound has also been investigated. Cyclic voltammetry studies revealed that these compounds exhibit notable oxidation and reduction potentials, indicating their potential as antioxidant agents . This property could be harnessed for developing new therapeutic strategies targeting oxidative stress-related diseases.

Insecticidal Activity

In addition to its anticancer properties, isoxazole derivatives have shown promise in agrochemical applications. Research has indicated that certain isoxazole-based compounds possess insecticidal activity, making them valuable in pest control strategies .

Summary Table of Synthesis Methods

Synthesis MethodKey FeaturesYield
Electrochemical SynthesisEnvironmentally friendly, high yieldHigh
Multicomponent ReactionsEfficient use of reagents, diverse productsModerate to High

Mechanism of Action

The mechanism of action of Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Ester Group Variation

  • Methyl vs. Ethyl esters generally exhibit greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

6-Position Substituents

  • Acetamido (-NHCOCH₃) vs. Amino (-NH₂): The acetamido group introduces steric bulk and electron-withdrawing character, reducing nucleophilicity compared to the amino group. This modification could improve metabolic stability and bioavailability in drug design. The amino group (-NH₂) in methyl and ethyl analogs is more reactive, enabling further derivatization (e.g., acetylation to form the acetamido derivative).

Carboxylic Acid vs. Ester

  • The free carboxylic acid in 6-methoxybenzo[d]isoxazole-3-carboxylic acid (C₉H₇NO₄) increases polarity and hydrogen-bonding capacity compared to ester derivatives, which may influence crystallinity and solubility.

Biological Activity

Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique structure that includes an isoxazole ring fused to a benzene moiety, contributing to its chemical reactivity and biological properties. The molecular formula is C9H8N2O3C_9H_8N_2O_3 with a molar mass of approximately 192.17 g/mol.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown potential as an anticancer agent through its interaction with specific molecular targets. For instance, it has been investigated for its effects on histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival .
  • Enzyme Inhibition : It acts as an inhibitor for several enzymes, impacting metabolic pathways and signal transduction processes. Studies have demonstrated its inhibitory effect on HDACs, with specific IC50 values indicating potency against different isoforms .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been explored, suggesting potential therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes : The compound binds to active sites of enzymes like HDACs, leading to alterations in gene expression associated with cell growth and differentiation. This interaction can result in the induction of apoptosis in cancer cells .
  • Modulation of Receptor Activity : It may also influence receptor functions, affecting cellular signaling pathways that regulate immune responses and inflammation.

Table 1: Biological Activities and IC50 Values

Activity TypeTarget Enzyme/ReceptorIC50 Value (nM)
HDAC3 InhibitionHDAC345
HDAC8 InhibitionHDAC8651
Anticancer ActivityVarious Cancer Cell LinesVaries
Anti-inflammatory EffectsNF-kB PathwayNot specified

Case Studies

  • Antitumor Activity in Vivo :
    • A study investigated the effects of this compound in a murine model of melanoma. Results indicated a significant reduction in tumor growth, attributed to immune modulation rather than direct cytotoxicity .
  • Enzyme Interaction Studies :
    • Research focused on the binding affinity of the compound to HDACs was conducted using molecular docking simulations. The findings revealed strong binding interactions, supporting the observed inhibitory activity .

Q & A

Q. What are the common synthetic routes for Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of a benzo[d]isoxazole core. For example, hydroxylamine-mediated cyclization of substituted acetophenones with diethyl oxalate is a foundational step (analogous to ethyl isoxazole-3-carboxylate synthesis) . Subsequent acetylation or amidation at the 6-position can introduce the acetamido group. Key parameters for optimization include:

  • Reagent stoichiometry : Excess hydroxylamine hydrochloride improves cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in acylation steps.
  • Temperature control : Cyclization often requires reflux (80–100°C), while acetylation proceeds at room temperature .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry. For example, the isoxazole proton appears as a singlet near δ 6.5–7.0 ppm, while the methyl ester resonates at δ 3.8–4.0 ppm .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+^+ for C11_{11}H10_{10}N2_2O4_4: calcd. 253.0592) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and substituent orientations .

Q. What are the typical functionalization reactions for the acetamido and carboxylate groups in this compound?

  • Acetamido group : Hydrolysis with HCl/EtOH yields the primary amine, enabling further derivatization (e.g., Schiff base formation).
  • Carboxylate group : Transesterification with alcohols (e.g., ethanol) under acidic conditions produces ethyl esters, while hydrazinolysis generates hydrazides for heterocyclic ring formation .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of the isoxazole ring in cross-coupling reactions?

The electron-withdrawing acetamido group at position 6 enhances electrophilic substitution at position 3 (carboxylate site). For example:

  • Buchwald–Hartwig amination : Requires Pd catalysts (e.g., Pd(OAc)2_2) and ligands (Xantphos) to couple aryl halides.
  • Suzuki–Miyaura coupling : Brominated derivatives (e.g., Methyl 5-bromobenzo[d]isoxazole-3-carboxylate) react with boronic acids under microwave irradiation (80°C, 2h). Data contradiction: Steric hindrance from the acetamido group may reduce yields in some cases, necessitating bulky ligand optimization.

Q. What mechanistic insights explain the regioselectivity observed in cyclization reactions forming the benzo[d]isoxazole core?

Cyclization proceeds via nucleophilic attack of hydroxylamine on a carbonyl-activated precursor (e.g., ethyl aroylacetate). Regioselectivity is governed by:

  • Electronic effects : Electron-donating groups (e.g., methoxy) direct cyclization to the para position.
  • Steric effects : Substituents larger than methyl favor isoxazole formation over competing oxazole pathways . Example: Ethyl 4-methylisoxazole-3-carboxylate synthesis shows >90% regioselectivity under optimized conditions .

Q. How can computational methods predict the biological activity of derivatives, and what structural features correlate with enzyme inhibition?

  • Docking studies : The acetamido group hydrogen-bonds with kinase active sites (e.g., MAPK), while the isoxazole ring engages in π-π stacking.
  • QSAR models : LogP values <2.5 correlate with improved membrane permeability. Derivatives with halogen substituents (e.g., 5-bromo) show enhanced IC50_{50} values (e.g., 0.8 μM against COX-2) .

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